molecular formula C23H27ClN2 B1213090 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride CAS No. 73966-59-3

3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride

Cat. No.: B1213090
CAS No.: 73966-59-3
M. Wt: 366.9 g/mol
InChI Key: OIGIUJXJIKZROX-UHFFFAOYSA-N
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Description

3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride: is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an indole moiety linked to a phenyl-substituted pyridine ring via a butyl chain. The monohydrochloride form indicates that it is typically used as a hydrochloride salt, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Pyridine Ring: The pyridine ring is typically synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Linking the Indole and Pyridine Rings: The indole and pyridine rings are linked via a butyl chain through a series of alkylation reactions. This step often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indole nitrogen, followed by nucleophilic substitution with a butyl halide.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. Key considerations include:

    Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

    Purification: Large-scale purification methods, such as recrystallization or chromatography, are employed to ensure the compound meets the required specifications.

    Safety and Environmental Considerations: Industrial production must adhere to safety regulations and minimize environmental impact, often involving the use of closed systems and waste treatment protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl chain. Common reagents include alkyl halides and strong nucleophiles like sodium azide (NaN₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or H₂ with a palladium catalyst.

    Substitution: Alkyl halides in the presence of strong bases like NaH or KOtBu.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced pyridine derivatives (piperidine).

    Substitution: Substituted butyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Receptor Studies: Used to study receptor-ligand interactions, particularly in neurotransmitter systems.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Drug Development: Serves as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole
  • 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole dihydrochloride

Uniqueness

The uniqueness of 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride lies in its specific structural features and the resulting biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic properties, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

73966-59-3

Molecular Formula

C23H27ClN2

Molecular Weight

366.9 g/mol

IUPAC Name

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole;hydrochloride

InChI

InChI=1S/C23H26N2.ClH/c1-2-8-19(9-3-1)20-13-16-25(17-14-20)15-7-6-10-21-18-24-23-12-5-4-11-22(21)23;/h1-5,8-9,11-13,18,24H,6-7,10,14-17H2;1H

InChI Key

OIGIUJXJIKZROX-UHFFFAOYSA-N

SMILES

C1CN(C=CC1C2=CC=CC=C2)CCCCC3=CNC4=CC=CC=C43.Cl

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=CC=CC=C43.Cl

Synonyms

3-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl-1)-butyl)indole
EMD 23448
EMD-23448

Origin of Product

United States

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